5-[(Phenylthio)methyl]-2-furoic acid
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Overview
Description
5-[(Phenylthio)methyl]-2-furoic acid is an organic compound with the molecular formula C12H10O3S It is characterized by the presence of a furan ring substituted with a phenylthio group and a carboxylic acid group
Mechanism of Action
Target of Action
It is structurally similar to fenbendazole , a benzimidazole compound that presents a broad-spectrum anthelmintic effect . Fenbendazole is used against a number of gastrointestinal parasites .
Mode of Action
Benzimidazole compounds like fenbendazole have been shown to interfere with the process of mitosis in fungi .
Biochemical Pathways
Benzimidazole compounds are known to affect a wide range of biochemical processes, particularly in nematodal infections .
Result of Action
Benzimidazole compounds like fenbendazole are known to have a broad-spectrum anthelmintic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Phenylthio)methyl]-2-furoic acid typically involves the reaction of 5-bromomethyl-2-furoic acid with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[(Phenylthio)methyl]-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Phenylthio)methyl]-2-furoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
5-[(Phenylthio)methyl]-2-thiophene carboxylic acid: Similar structure with a thiophene ring instead of a furan ring.
5-[(Phenylthio)methyl]-2-pyrrole carboxylic acid: Contains a pyrrole ring in place of the furan ring.
5-[(Phenylthio)methyl]-2-pyridine carboxylic acid: Features a pyridine ring instead of the furan ring.
Uniqueness
5-[(Phenylthio)methyl]-2-furoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings
Properties
IUPAC Name |
5-(phenylsulfanylmethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(14)11-7-6-9(15-11)8-16-10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYCOVZXZLKXFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405148 |
Source
|
Record name | 5-[(phenylthio)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79504-96-4 |
Source
|
Record name | 5-[(phenylthio)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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